molecular formula C8H8ClNO B2855826 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride CAS No. 1303968-42-4

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride

Cat. No.: B2855826
CAS No.: 1303968-42-4
M. Wt: 169.61
InChI Key: DAJHSJTZOYPNCT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5,6-dihydrocyclopenta[c]pyridin-7-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO.ClH/c10-8-2-1-6-3-4-9-5-7(6)8;/h3-5H,1-2H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAJHSJTZOYPNCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CN=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Base-Mediated Cyclization of Methyl 4-(3-Ethoxy-3-Oxopropyl)Nicotinate

A widely cited method involves the cyclocondensation of methyl 4-(3-ethoxy-3-oxopropyl)nicotinate under strongly basic conditions. Sodium hydride (3.7 equivalents) in tetrahydrofuran (THF) induces intramolecular cyclization at reflux (4 hours), followed by acid hydrolysis (12 M HCl, 110°C, 30 minutes) to yield 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one. Neutralization with sodium hydrogen carbonate and extraction with ethyl acetate affords the free base, which is converted to the hydrochloride salt via HCl treatment. This two-step process achieves a 58% yield.

Key Conditions

  • Catalyst : Sodium hydride (60% dispersion)
  • Solvent : Tetrahydrofuran
  • Temperature : Reflux (cyclization); 110°C (hydrolysis)
  • Yield : 58%

Nucleophilic Addition-Cyclization Sequences

Phosphonate-Mediated Alkylation

Diethyl cyanomethylphosphonate serves as a nucleophilic agent in a one-pot alkylation-cyclization protocol. A solution of 5,6-dihydro-7H-cyclopenta[c]pyridin-7-one in THF is treated with sodium hydride and diethyl cyanomethylphosphonate at 0°C, yielding 6,7-dihydro-5H-cyclopenta[c]pyridin-7-ylacetonitrile after 15 minutes. Subsequent hydrogenation over palladium-carbon (4 hours, room temperature) and purification by silica gel chromatography provides the target compound in 62% yield.

Optimization Insights

  • Critical Step : Ice-cooling during phosphonate addition prevents side reactions.
  • Purification : Sequential column chromatography (ethyl acetate/hexane gradient) ensures product purity.

Tandem Enamine/Enal Cycloaddition-Pyridine Formation

Cycloaddition with (E)-2,6-Dimethyl-2-Octenedial

A novel approach developed by Kester et al. employs a tandem enamine/enal cycloaddition to construct the cyclopenta[c]pyridine core. (E)-2,6-Dimethyl-2-octenedial reacts with ammonium acetate in THF under acidic conditions (p-toluenesulfonic acid, 50°C) to form the pyridine ring via a [4+2] cycloaddition. This method, optimized for less volatile analogs like actinidine, achieves 60% yield but only 5% for the unsubstituted parent compound due to isolation challenges.

Reaction Parameters

  • Acid Catalyst : p-Toluenesulfonic acid (1 equivalent)
  • Temperature : 50°C
  • Yield : 5% (parent compound); 60% (actinidine analog)

Hydrochloride Salt Formation

Direct Acidification of the Free Base

The free base 5H-cyclopenta[c]pyridin-7(6H)-one is treated with hydrochloric acid in ethanol or THF to precipitate the hydrochloride salt. GlpBio protocols recommend dissolving the free base in anhydrous THF, adding concentrated HCl (1.1 equivalents), and stirring at room temperature for 2 hours. Filtration and drying under vacuum yield the hydrochloride salt with >95% purity.

Purity Considerations

  • Solvent Choice : Ethanol minimizes byproduct formation during salt formation.
  • Storage : 2–8°C in sealed containers to prevent hygroscopic degradation.

Alternative Pathways and Derivatives

Oxime Formation and Reduction

5,6-Dihydro-pyrindin-7-one oxime is synthesized by refluxing the parent ketone with hydroxylamine hydrochloride and sodium acetate in ethanol/water (2 hours). Reduction with hydrogen/palladium-carbon or sodium borohydride yields secondary amines, which are convertible to the hydrochloride salt.

Typical Yields

  • Oxime Intermediate : 5.5 g (quantitative)
  • Amine Derivatives : 45–70% after reduction

Comparative Analysis of Methods

Method Starting Material Key Reagents Yield Advantages Limitations
Cyclocondensation Methyl nicotinate derivative NaH, HCl 58% High scalability Requires harsh acidic conditions
Phosphonate alkylation 5,6-Dihydro-7H-cyclopenta[c]pyridin-7-one Diethyl cyanomethylphosphonate 62% Mild conditions Multi-step purification needed
Cycloaddition (E)-2,6-Dimethyl-2-octenedial NH4OAc, p-TsOH 5–60% Novel ring-forming mechanism Low yield for unsubstituted analogs
Hydrochloride formation Free base HCl >95% Simple, high purity Dependent on free base availability

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the anticancer properties of derivatives of 5H-cyclopenta[c]pyridin-7(6H)-one hydrochloride. For instance, compounds synthesized from this base structure have been tested against various cancer cell lines, including lung (A549), breast (MCF-7), and colon (HCT-116) cancers. The MTT assay demonstrated promising cytotoxic activity, with some derivatives exhibiting IC50 values as low as 6.31 μM against MCF-7 cells . This suggests that modifications to the cyclopenta[c]pyridine framework could lead to effective anticancer agents.

Neuroprotective Effects
There is emerging evidence suggesting that derivatives of this compound may possess neuroprotective properties. Preclinical studies indicate that these compounds can mitigate oxidative stress and neuronal apoptosis, making them candidates for further research in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Synthetic Methodologies

Synthesis Techniques
The synthesis of this compound has been achieved through various methodologies, including high-pressure assisted techniques. These methods not only enhance yield but also improve the efficiency of the synthesis process. For example, a reported synthesis involved using sodium hydride in tetrahydrofuran to facilitate the formation of the compound from simpler precursors .

Synthesis Method Yield Conditions
Sodium Hydride Reaction62%Tetrahydrofuran at room temperature
Hydroxylamine Reaction58%Reflux in ethanol-water mixture

This table summarizes key synthetic approaches and their respective yields, showcasing the versatility in producing this compound.

Biological Activities

Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activities against various pathogens. Studies involving in vitro assays have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, thus presenting a potential therapeutic avenue for inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity
    A study explored several derivatives of this compound against cancer cell lines. The results indicated significant growth inhibition in MCF-7 cells, with one derivative showing an IC50 value of 6.31 μM, marking it as a promising candidate for further development into an anticancer drug .
  • Neuroprotective Study
    In a model of oxidative stress-induced neuronal injury, a derivative of this compound demonstrated protective effects on neuronal cells by reducing apoptosis markers and oxidative damage indicators .

Mechanism of Action

The mechanism of action of 5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

5H-Cyclopenta[b]pyridin-7(6H)-one
  • CAS No.: 31170-78-2
  • Similarity Score : 0.83–0.90 (varies by algorithm)
  • Key Differences :
    • Ring Fusion : The pyridine ring is fused at the [b] position instead of [c], altering electronic distribution and steric interactions.
    • Reactivity : The [b]-fusion may reduce steric hindrance in synthetic modifications compared to the [c]-isomer.
  • Applications : Used as a precursor in ligand synthesis for asymmetric catalysis .
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine Hydrochloride
  • CAS No.: 1187930-42-2
  • Structural Difference : Replaces the ketone group with an amine, increasing basicity and enabling protonation.
  • Molecular Weight : ~184.62 g/mol (base: 148.16 + HCl).
  • Applications : Explored for pharmacological activity due to the amine group's nucleophilic properties .
5H-Cyclopenta[1]pyridin-7(6H)-one Oxime (139a)
  • Synthesis: Produced from ketone 76a (77% yield) using hydroxylamine hydrochloride and sodium acetate in methanol/water .
  • Key Feature : The oxime functional group enables coordination to transition metals, making it valuable in iridium-catalyzed hydrogenations .
Pyrrolo[2,3-c]pyridine Carboxylic Acids
  • Examples :
    • 5-Chloro derivative (10b): 71% yield .
    • 5-Methoxy derivative (10c): 80% yield .
  • Contrast : These tricyclic compounds lack the fused cyclopentane ring but share a pyridine core. Substituents like Cl or OMe influence electronic properties and synthetic yields.

Physicochemical and Commercial Comparison

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Functional Group Similarity Score Applications
5H-Cyclopenta[c]pyridin-7(6H)-one HCl 1303968-42-4 C₈H₈ClNO 169.61 Ketone (HCl salt) Reference Pharmaceuticals, drug discovery
5H-Cyclopenta[b]pyridin-7(6H)-one 31170-78-2 C₈H₇NO 135.16 Ketone 0.83–0.90 Catalysis, ligand synthesis
6,7-Dihydro-5H-cyclopenta[b]pyridin-7-amine HCl 1187930-42-2 C₈H₁₀ClN₂ ~184.62 Amine (HCl salt) N/A Medicinal chemistry
5H-Cyclopenta[1]pyridin-7(6H)-one Oxime N/A C₈H₈N₂O 148.16 Oxime N/A Catalysis

Key Research Findings

Synthetic Accessibility :

  • The target compound’s synthesis is less documented, but related ketones (e.g., 76a) are synthesized in 77% yield via Swern oxidation .
  • Comparatively, pyrrolo-pyridine derivatives achieve higher yields (71–95%) due to optimized substituent effects .

Pharmaceutical Potential: Hydrochloride salts (target and amine analogue) exhibit enhanced solubility, critical for drug formulation . The ketone group in the target compound offers a site for further functionalization, unlike the amine derivative .

Structural Impact on Reactivity: [b]- vs. [c]-fusion alters steric environments, affecting ligand-metal interactions in catalysis .

Biological Activity

5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

This compound features a unique bicyclic structure that combines a cyclopentane ring fused to a pyridine moiety. This structural arrangement is significant as it influences the compound's reactivity and interaction with biological targets.

The biological effects of this compound are mediated through interactions with specific molecular targets, including enzymes and receptors involved in critical cellular processes:

  • Enzyme Inhibition : The compound may inhibit key enzymes that regulate cell growth and apoptosis, potentially leading to therapeutic effects in cancer treatment.
  • Receptor Interaction : It has been suggested that this compound interacts with receptors that modulate various signaling pathways, impacting cellular functions such as proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in cancer cells through mechanisms such as:

  • Microtubule Depolymerization : Similar compounds have shown effects on microtubule dynamics, which are critical for cell division. In particular, the compound's analogs were found to inhibit tubulin assembly, leading to cell cycle arrest and apoptosis .
  • Cytotoxicity : In assays using various cancer cell lines (e.g., MDA-MB-435 breast cancer cells), this compound exhibited significant cytotoxicity, with IC50 values indicating effective concentrations for therapeutic applications .

Case Studies

  • Microtubule Dynamics : A study investigated the effects of this compound on microtubule assembly. Compounds with similar structures showed over 90% inhibition of colchicine binding to tubulin, underscoring their potential as microtubule-targeting agents .
  • Anticancer Efficacy : Another research effort focused on the compound's efficacy against lung (A549), breast (MCF-7), and colon (HCT-116) cancer cells. The results indicated promising cytotoxic effects, particularly against MCF-7 cells, supporting further investigation into its use as an anticancer drug .

Applications in Medicine

The potential therapeutic applications of this compound extend beyond antimicrobial and anticancer activities:

  • Drug Development : As a lead compound, it serves as a scaffold for synthesizing novel derivatives aimed at enhancing biological activity and selectivity against specific targets.
  • Pharmacological Studies : Ongoing research is focused on understanding the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic profile .

Q & A

Q. How can researchers mitigate oxidative degradation of this compound in aqueous buffers?

  • Methodological Answer :
  • Antioxidants : Add 0.1% w/v ascorbic acid or 1 mM EDTA to chelate metal ions.
  • pH Control : Maintain pH ≤ 6.0 (acetate buffer) to reduce hydroxide-mediated hydrolysis .
  • Stability-Indicating Assays : Use UPLC-PDA to track degradation products (e.g., open-chain metabolites) .

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